molecular formula C5H4ClNO3 B1294181 Methyl 2-chlorooxazole-5-carboxylate CAS No. 934236-41-6

Methyl 2-chlorooxazole-5-carboxylate

Cat. No.: B1294181
CAS No.: 934236-41-6
M. Wt: 161.54 g/mol
InChI Key: KUCMDJWRQCMWPH-UHFFFAOYSA-N
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Description

Methyl 2-chlorooxazole-5-carboxylate is a chemical compound with the molecular formula C5H4ClNO3 and a molecular weight of 161.54 g/mol . It is a derivative of oxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom. This compound is primarily used in research and development within the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-chlorooxazole-5-carboxylate typically involves the chlorination of oxazole derivatives. One common method includes the reaction of oxazole with thionyl chloride (SOCl2) in the presence of a base such as pyridine. The reaction proceeds under reflux conditions, leading to the formation of the desired chlorinated product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chlorooxazole-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-chlorooxazole-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibition and as a probe in biochemical assays.

    Medicine: Research into its potential therapeutic applications, including its role as an intermediate in the synthesis of drugs.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of methyl 2-chlorooxazole-5-carboxylate involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Methyl 2-chlorooxazole-5-carboxylate can be compared with other similar compounds such as:

    Ethyl 2-chlorooxazole-5-carboxylate: Similar in structure but with an ethyl group instead of a methyl group.

    Methyl 2-chlorooxazole-4-carboxylate: Differing in the position of the carboxylate group.

    2-Chlorooxazole-5-carboxylic acid: Lacks the methyl ester group, making it more acidic

These compounds share similar chemical properties but differ in their reactivity and applications, highlighting the unique characteristics of this compound.

Properties

IUPAC Name

methyl 2-chloro-1,3-oxazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4ClNO3/c1-9-4(8)3-2-7-5(6)10-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCMDJWRQCMWPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN=C(O1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650081
Record name Methyl 2-chloro-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

934236-41-6
Record name Methyl 2-chloro-1,3-oxazole-5-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-chloro-1,3-oxazole-5-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of oxazole-5-carboxylic acid methyl ester (1.4 g, 11 mmol) in anhydrous THF (50 mL) at −40° C. under an argon atmosphere was slowly added a solution of LiHMDS (13.3 mL, 1 M in THF). After 1 h at −40° C., solid hexachloroethane (3.91 g, 16.5 mmol) was added. The mixture was then allowed to slowly warm to room temperature and stir for 16 h. The reaction was diluted with AcOEt/H2O (30 mL/10 mL). The organic layer was washed with brine, dried with MgSO4 and filtered. After removal of solvent the residue was silica gel column chromatographed (CH2Cl2/Cyclohexane: 1/1) to give 1.1 g of 2-chloro-oxazole-5-carboxylic acid methyl ester (62%) as a white solid. m.p.=35-50° C.
Quantity
1.4 g
Type
reactant
Reaction Step One
Quantity
13.3 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.91 g
Type
reactant
Reaction Step Two
Name
AcOEt H2O
Quantity
30 mL
Type
solvent
Reaction Step Three

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